5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-4-imidazolidinone -

5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-4-imidazolidinone

Catalog Number: EVT-4985460
CAS Number:
Molecular Formula: C14H12ClN5O4S
Molecular Weight: 381.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione (MDG 548) []

  • Compound Description: MDG 548 is a novel peroxisome proliferator-activated receptor γ (PPARγ) scaffold identified through a tiered virtual screening approach. It displays high affinity competitive binding to the PPARγ-LBD with an EC50 of 215 nM to 5.45 μM, as demonstrated by fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays []. Additionally, it acts as an agonist of PPARγ with an EC50 of 467-594 nM, characterized by a TR-FRET activation reporter assay. MDG 548 exhibits differential PPAR isotype specificity.

2. 3-((4-bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559) []

  • Compound Description: MDG 559 is another novel PPARγ scaffold identified in the same study as MDG 548. It also demonstrates high affinity competitive binding to the PPARγ-LBD (EC50 of 215 nM to 5.45 μM) and agonistic activity towards PPARγ (EC50 of 467-594 nM) []. Like MDG 548, MDG 559 showcases differential PPAR isotype specificity.

3. ethyl 2-[3-hydroxy-5-(5-methyl-2-furyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582) []

  • Compound Description: Identified alongside MDG 548 and MDG 559, MDG 582 represents a third distinct PPARγ scaffold. It exhibits similar binding affinity and agonistic activity towards PPARγ as the other two compounds, with an EC50 range of 215 nM to 5.45 μM for binding and 467-594 nM for activation []. MDG 582 also displays differential PPAR isotype specificity.

4. Farnesyl thiotriazole (FTT) [, ]

  • Compound Description: FTT is a direct activator of protein kinase C (PKC). It displayed modest effects on myeloid leukemic cells, inducing a slight reduction of cells in the G2/M cell cycle phase in U937 cells but not altering the cell cycle distribution in HL-60 cells [, ]. FTT did not significantly affect the expression of p21, c-Fos, or c-Jun, nor did it induce translocation of PKC isoforms α, δ, or ε. It also did not alter the expression of the β2-integrin CD11c. While TPA, a known PKC activator, reduced apoptosis in U937 cells treated with Ara-C or VP-16, FTT showed minimal protective effect. Interestingly, FTT exhibited a protective effect against Ara-C-induced apoptosis in HL-60 cells.

5. N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide (SC-10) [, ]

  • Compound Description: SC-10 is another direct activator of PKC, investigated alongside FTT for its effects on myeloid leukemic cells. SC-10 demonstrated similar modest effects on cell cycle progression and PKC activity as FTT [, ]. Like FTT, it failed to induce significant changes in cell cycle distribution, protein expression of p21, c-Fos, or c-Jun, and PKC isoform translocation.

Properties

Product Name

5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-4-imidazolidinone

IUPAC Name

(5Z)-5-[[5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

Molecular Formula

C14H12ClN5O4S

Molecular Weight

381.8 g/mol

InChI

InChI=1S/C14H12ClN5O4S/c1-2-19-13(21)11(16-14(19)25)5-8-3-4-9(24-8)6-18-7-10(15)12(17-18)20(22)23/h3-5,7H,2,6H2,1H3,(H,16,25)/b11-5-

InChI Key

KBGYAMSOGKWCBC-WZUFQYTHSA-N

SMILES

CCN1C(=O)C(=CC2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)NC1=S

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(O2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)/NC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.